2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features:
- 3,5-Dimethyl substituents on the pyrazolo[1,5-a]pyrimidine ring.
- A 4-methylphenyl group at position 2 of the pyrimidine moiety.
- A piperazine ring at position 7, further substituted with an ethanol group at the terminal nitrogen.
This structure is designed to modulate biological activity through interactions with enzymes or receptors, leveraging the pyrazolo[1,5-a]pyrimidine scaffold’s affinity for nucleotide-binding domains .
Properties
IUPAC Name |
2-[4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJRTHZNHBLZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is also common to ensure consistency and safety.
Chemical Reactions Analysis
2.1. Formylation at Position 3
The 3-position is highly nucleophilic, allowing regioselective formylation via Vilsmeier-Haack conditions (POCl₃/DMF). Substituent electronic effects modulate yields :
| Substrate (7-Aryl Group) | Conditions | Yield (%) | Product |
|---|---|---|---|
| Thiophene-substituted | POCl₃/DMF, 0°C → rt | 82 | 3-Formyl-7-(thiophen-2-yl) |
| Nitro-substituted | POCl₃/DMF, 0°C → rt | 58 | 3-Formyl-7-(4-nitrophenyl) |
2.2. Halogenation and Nitration
N-Halosuccinimides (NXS) and nitric acid enable electrophilic substitution at position 3 under microwave (MW) assistance :
| Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|
| NCS (Cl) | MW, 20 min, rt | 89 | 3-Chloro-7-benzyl |
| HNO₃ (conc.) | MW, 15 min, 60°C | 76 | 3-Nitro-7-benzyl |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 7-alkynyl or 3-halo positions enable diversification (Scheme 8) :
4.1. Reduction of Ester Moieties
Selective reduction of ester groups at position 6 using DIBAL-H yields primary alcohols, which are oxidizable to aldehydes (Scheme 40b) :
| Substrate | Reagent | Yield (%) | Product |
|---|---|---|---|
| 6-Ester derivative | DIBAL-H, THF | 85 | 6-Hydroxymethyl |
| 6-Hydroxymethyl | PCC, CH₂Cl₂ | 78 | 6-Formyl derivative |
4.2. Oxidative Diol Cleavage
Osmium tetroxide/NaIO₄-mediated diol cleavage introduces ketones (Scheme 40a) :
| Substrate | Conditions | Yield (%) | Product |
|---|---|---|---|
| Vicinal diol derivative | OsO₄ (cat.), NaIO₄, H₂O/THF | 52 | 5-Keto-7-benzyl |
Biological Activity Correlations
Functionalization profoundly impacts bioactivity:
-
Antitubercular Activity : 7-Benzyl derivatives with 3-nitro groups show MIC values of 1.56 µg/mL against Mtb H37Rv .
-
Cytotoxicity : 3-Formyl derivatives exhibit low cytotoxicity (IC₅₀ > 50 µM in HEK-293 cells) .
Mechanistic Insights
Scientific Research Applications
Anticancer Research
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacology
This compound may also play a role in neuropharmacology. Research suggests that it could be beneficial in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotective effects .
Synthesis and Modification
The synthesis of This compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing solvents like ethanol or methanol under controlled heating conditions.
- Functionalization : Further chemical modifications can enhance its biological activity and selectivity .
Case Study 1: Antitumor Activity
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response with minimal toxicity .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer’s disease, another derivative exhibited neuroprotective properties by reducing amyloid-beta accumulation and improving cognitive function. This highlights the potential for developing therapies targeting neurodegeneration .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Core Modifications and Substituent Effects
Table 1: Structural and Molecular Comparison
Key Observations:
Position 7 Substitutions: The ethanol-piperazine group in the target compound introduces polar hydroxyl functionality, enhancing solubility compared to morpholine () or pyridinyl () substituents.
Aryl Substituents at Position 2 :
Biological Activity
The compound 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol (CAS Number: 1203091-41-1) is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities, particularly in the context of cancer treatment and kinase inhibition.
- Molecular Formula : C21H27N5O
- Molecular Weight : 365.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a cyclin-dependent kinase (CDK) inhibitor . It specifically inhibits CDK2, which is crucial for the regulation of the cell cycle. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
Inhibition of Kinases
The compound has been characterized as a potent inhibitor of several kinases involved in cancer progression:
- CDK2 : IC50 values suggest strong inhibition capabilities.
- EGFR : Preliminary studies indicate potential activity against epidermal growth factor receptor (EGFR), which is often overexpressed in tumors .
Case Study 1: CDK Inhibition
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the piperazine ring significantly enhanced CDK2 inhibitory activity. The lead compound showed an IC50 value in the low nanomolar range against CDK2, indicating its potential as a therapeutic agent in oncology .
Case Study 2: EGFR Targeting
Another investigation focused on the compound's ability to inhibit mutant forms of EGFR found in non-small cell lung cancer (NSCLC). The results indicated that the compound could bind more effectively to mutant receptors compared to wild-type, suggesting its utility in targeted therapies for specific cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Target | IC50 (nM) |
|---|---|---|---|
| Compound A | Pyrazolo derivative | CDK2 | 10 |
| Compound B | Pyrazolo derivative | EGFR | 25 |
| 2-{4-[3,5-Dimethyl...} | Pyrazolo-piperazine | CDK2/EGFR | <20 |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Diarylpyrazole | Ethanol | 2 | 62–70 | |
| Piperazine-ethanol analog | DMF-EtOH | 6 | 67 |
Basic: How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
Use a multi-technique approach:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve the 3D structure, confirming substituent positions and hydrogen-bonding networks. For pyrazolo[1,5-a]pyrimidines, SCXRD achieves R-factors <0.05 .
- Spectroscopy:
- 1H/13C NMR: Identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- HPLC Purity Analysis: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile-water gradients. Impurity thresholds should align with ICH guidelines .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodological Answer:
- Step 1: Synthesize analogs with modified substituents (e.g., methyl → trifluoromethyl, phenyl → chlorophenyl) .
- Step 2: Test biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays (IC50/EC50).
- Step 3: Perform computational docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electrostatics with binding affinities .
Key Findings from Analog Studies:
- Trifluoromethyl groups enhance metabolic stability .
- Piperazine-ethanol moieties improve solubility but may reduce membrane permeability .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Design: Use randomized block designs with split-plot arrangements to control variability (e.g., biological replicates, harvest seasons) .
- Statistical Analysis: Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., batch effects, solvent residues) .
- Meta-Analysis: Compare datasets using standardized metrics (e.g., pIC50 values) and assess publication bias via funnel plots .
Case Study: Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (ATP concentration, incubation time). Normalize data to reference inhibitors .
Advanced: What computational strategies predict environmental fate and toxicity of this compound?
Methodological Answer:
- Environmental Fate Modeling:
- Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and soil adsorption (Koc) .
- Validate with experimental data on hydrolysis half-lives (pH 7–9, 25°C) .
- Toxicity Prediction:
- Apply QSAR models (e.g., OECD Toolbox) to estimate acute aquatic toxicity (LC50) and mutagenicity (Ames test predictions) .
Q. Table 2: Predicted Environmental Parameters
| Parameter | Value | Model |
|---|---|---|
| Biodegradation (BIOWIN) | 2.1 (Slow) | EPI Suite |
| Log Koc | 3.8 | EPI Suite |
| LC50 (Fish) | 12 mg/L | QSAR |
Advanced: What methodologies resolve challenges in crystallizing this compound for SCXRD?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., DCM:hexane, EtOAc:heptane) to optimize crystal growth .
- Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C over 48 hours .
- Additive Use: Introduce nucleation agents (e.g., microseeds) or co-crystallizing agents (e.g., crown ethers) .
Note: For hygroscopic compounds, conduct crystallization under inert atmosphere .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Use amber vials under argon at −20°C to prevent oxidation and photodegradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC purity checks every 30 days .
Degradation Pathways: Hydrolysis of the ethanol-piperazine bond may occur under acidic conditions (pH <4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
